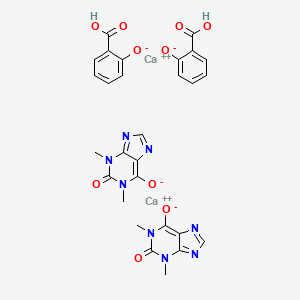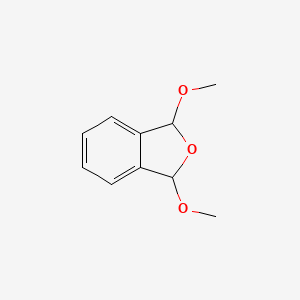![molecular formula C41H39N5OS B12103452 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea involves multiple steps, including the formation of the naphthyl and quinolinyl intermediates, followed by their coupling with the thiourea moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea involves its interaction with specific molecular targets and pathways. This compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminonaphthalen-1-yl)naphthalen-2-amine: A related compound with similar structural features.
2,2’-Diamino-1,1’-binaphthalene: Another compound with a binaphthyl core, used in various chemical applications.
Uniqueness
1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea is unique due to its combination of multiple aromatic and heterocyclic rings, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C41H39N5OS |
|---|---|
Molecular Weight |
649.8 g/mol |
IUPAC Name |
1-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea |
InChI |
InChI=1S/C41H39N5OS/c1-3-25-24-46-21-19-28(25)22-37(46)40(32-18-20-43-35-17-14-29(47-2)23-33(32)35)45-41(48)44-36-16-13-27-9-5-7-11-31(27)39(36)38-30-10-6-4-8-26(30)12-15-34(38)42/h3-18,20,23,25,28,37,40H,1,19,21-22,24,42H2,2H3,(H2,44,45,48) |
InChI Key |
FZJHNESXTXJKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)
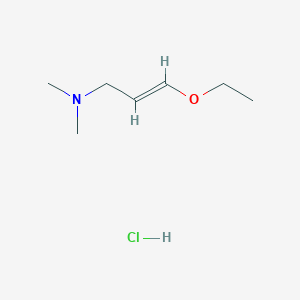
![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)
![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

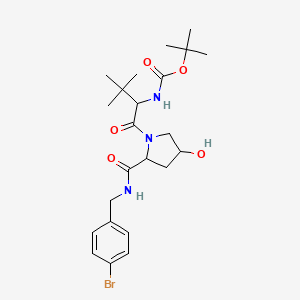
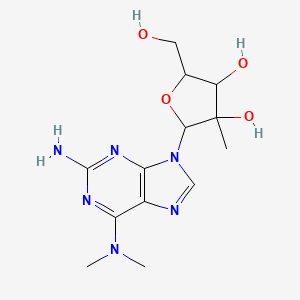
![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)
